Éster metílico de rosuvastatina

Descripción general

Descripción

Rosuvastatin methyl ester is a derivative of rosuvastatin, a widely used statin medication for lowering cholesterol levels and reducing the risk of cardiovascular diseases. Rosuvastatin methyl ester is primarily used in analytical chemistry for the derivatization of rosuvastatin to enhance its volatility and detectability in gas chromatography-mass spectrometry (GC-MS) analysis .

Aplicaciones Científicas De Investigación

Pharmacological Properties

Rosuvastatin methyl ester is known for its ability to lower low-density lipoprotein cholesterol (LDL-C) levels effectively. It functions through the inhibition of the enzyme HMG-CoA reductase, which is crucial in cholesterol biosynthesis. The compound's pharmacodynamics include:

- Inhibition of HMG-CoA Reductase : This leads to decreased hepatic cholesterol synthesis and increased uptake of LDL from circulation due to upregulation of LDL receptors .

- Improved Bioavailability : Rosuvastatin methyl ester demonstrates enhanced bioavailability compared to rosuvastatin, allowing for lower doses to achieve similar therapeutic effects.

- Pleiotropic Effects : Beyond cholesterol reduction, it exhibits anti-inflammatory and endothelial function improvements, contributing to cardiovascular health .

Cholesterol Management

Rosuvastatin methyl ester is extensively studied for its efficacy in managing dyslipidemia. Clinical trials have shown that it significantly reduces LDL-C levels compared to other statins like atorvastatin and simvastatin .

| Study | Comparison | LDL-C Reduction |

|---|---|---|

| JUPITER | Rosuvastatin vs. Placebo | 50% lower median LDL-C after 12 months |

| Comparative Trials | Rosuvastatin vs. Atorvastatin | 8.2% more reduction at equivalent doses |

| Comparative Trials | Rosuvastatin vs. Simvastatin | 12-18% more reduction at equivalent doses |

Drug Delivery Systems

Due to its chemical structure, rosuvastatin methyl ester serves as a model compound for developing novel drug delivery systems. Researchers utilize it to evaluate various formulation strategies, encapsulation methods, and targeted delivery approaches.

Pharmacokinetic Studies

Studies focusing on the pharmacokinetics of rosuvastatin methyl ester reveal its conversion rate to active rosuvastatin and its absorption characteristics. This information is crucial for optimizing dosing regimens and improving therapeutic outcomes in patients with hyperlipidemia .

Case Studies

Several clinical studies highlight the effectiveness of rosuvastatin methyl ester in different populations:

- JUPITER Trial : A landmark study demonstrating significant reductions in cardiovascular events among participants treated with rosuvastatin, showcasing its preventive potential against heart disease .

- Comparative Effectiveness Research : Trials comparing rosuvastatin methyl ester with other statins consistently show superior LDL-C reduction and better overall lipid profiles .

Mecanismo De Acción

Target of Action

Rosuvastatin methyl ester, like other statins, primarily targets the enzyme 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in the synthesis of cholesterol in the liver .

Mode of Action

Rosuvastatin acts as a competitive inhibitor of HMG-CoA reductase . It binds to the enzyme and prevents it from catalyzing the conversion of HMG-CoA to mevalonate, an early and rate-limiting step in cholesterol biosynthesis . This inhibition results in a compensatory increase in the expression of low-density lipoprotein (LDL) receptors on hepatocyte membranes and a stimulation of LDL catabolism .

Biochemical Pathways

By inhibiting HMG-CoA reductase, rosuvastatin disrupts the mevalonate pathway, which is responsible for the endogenous production of cholesterol . This leads to a decrease in the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL) .

Pharmacokinetics

Rosuvastatin is given once daily in doses ranging from 5 to 80 mg, with 40 mg being the maximum approved daily dose . It achieves maximum plasma concentration at a median of 5 hours under fasting conditions following single and multiple doses . Following single doses, rosuvastatin has a mean absolute oral availability of 20%, an overall mean total clearance of 28.3 L/h, and an average terminal elimination half-life of approximately 20 hours . The systemic exposure of rosuvastatin is characterized by a large coefficient of variation (48%), and there is a small accumulation with repeated dosing .

Result of Action

The primary result of rosuvastatin’s action is a reduction in the levels of LDL cholesterol, sometimes referred to as "bad cholesterol" . This is due to the increased expression of LDL receptors on hepatocyte membranes, leading to enhanced LDL catabolism . By lowering LDL levels, rosuvastatin reduces the risk of cardiovascular disease, including myocardial infarction and stroke .

Action Environment

The action of rosuvastatin can be influenced by various environmental factors. For instance, the pharmacokinetics of rosuvastatin can vary considerably between races . Additionally, certain drug interactions can affect the pharmacokinetics and efficacy of rosuvastatin .

Análisis Bioquímico

Biochemical Properties

Rosuvastatin methyl ester, like its parent compound Rosuvastatin, plays a significant role in biochemical reactions, particularly those related to cholesterol biosynthesis . It interacts with the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase, inhibiting its activity and thus reducing the production of cholesterol .

Cellular Effects

The effects of Rosuvastatin methyl ester on various types of cells and cellular processes are primarily related to its influence on cholesterol synthesis . By inhibiting the production of cholesterol, it can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Rosuvastatin methyl ester involves binding interactions with the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase . This binding inhibits the enzyme’s activity, leading to a decrease in the production of cholesterol .

Metabolic Pathways

Rosuvastatin methyl ester is involved in the cholesterol biosynthesis pathway . It interacts with the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase, a key player in this pathway .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of rosuvastatin methyl ester involves the methylation of the carboxyl group of rosuvastatin. This is typically achieved by reacting rosuvastatin with methyl iodide in the presence of a base such as anhydrous potassium carbonate in a solvent like dimethyl sulfoxide (DMSO). The reaction is carried out under mild conditions, usually at room temperature, and the methyl ester is formed within a few minutes .

Industrial Production Methods: Industrial production of rosuvastatin methyl ester follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The reaction conditions are optimized to maximize the efficiency and minimize the production costs.

Análisis De Reacciones Químicas

Types of Reactions: Rosuvastatin methyl ester undergoes various chemical reactions, including:

Oxidation: The methyl ester can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group back to the alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Comparación Con Compuestos Similares

- Atorvastatin methyl ester

- Simvastatin methyl ester

- Lovastatin methyl ester

Comparison: Rosuvastatin methyl ester is unique due to its higher potency and efficacy in lowering LDL cholesterol levels compared to other statins. It also has a distinct polar methyl sulfonamide group that enhances its interaction with the catalytic site of HMG-CoA reductase, making it more effective in inhibiting cholesterol synthesis .

Actividad Biológica

Rosuvastatin methyl ester, a derivative of the well-known statin rosuvastatin, has garnered attention for its unique biological activities, particularly in vascular relaxation and endothelial function. This article explores the compound's biological activity, mechanisms of action, and comparative efficacy with its parent compound, rosuvastatin.

Rosuvastatin methyl ester is synthesized through the methylation of rosuvastatin, resulting in a compound that may exhibit altered pharmacokinetic and pharmacodynamic properties. The structural modification aims to enhance its therapeutic potential while minimizing side effects.

Vascular Relaxation

Research indicates that rosuvastatin methyl ester has a significant relaxant effect on vascular smooth muscle. A study conducted on aortic rings from male Wistar rats demonstrated that the methyl ester elicited a concentration-dependent relaxation effect, with an IC50 value of -6.88 M compared to -6.07 M for rosuvastatin . This suggests that the methyl ester is slightly more potent than its parent compound in inducing vascular relaxation.

Table 1: Comparative Potency of Rosuvastatin and Rosuvastatin Methyl Ester

| Compound | Log IC50 (M) |

|---|---|

| Rosuvastatin | -6.07 |

| Rosuvastatin Methyl Ester | -6.88 |

The relaxant effect of rosuvastatin methyl ester is notably endothelium-independent , contrasting with rosuvastatin, which relies on endothelial function for its vasodilatory effects. The study found that pretreatment with indomethacin (a prostaglandin synthesis inhibitor) did not inhibit the relaxant effect of the methyl ester, indicating that prostaglandins do not play a significant role in this mechanism . However, nitric oxide (NO) produced by inducible NO synthase (NOS-2) was involved, as evidenced by the partial inhibition observed with L-NAME, a non-selective NOS inhibitor .

Role of Potassium Channels

Additionally, potassium channels are implicated in the relaxant mechanism of rosuvastatin methyl ester. The use of tetraethylammonium (TEA), a potassium channel blocker, significantly inhibited the relaxant effect in denuded aortic rings . This suggests that both NO production and potassium channel activation contribute to the vascular effects observed.

Case Studies and Research Findings

A series of experiments highlighted the differential effects between rosuvastatin and its methyl ester:

- Endothelium-Dependent vs. Independent Effects : In experiments where endothelium was removed from aortic rings, the relaxant effect of rosuvastatin was significantly diminished while that of its methyl ester remained robust .

- Induction of NOS-2 : The methyl ester was shown to induce NOS-2 expression rapidly in vascular smooth muscle cells, suggesting a quick onset of action compared to traditional statins .

Propiedades

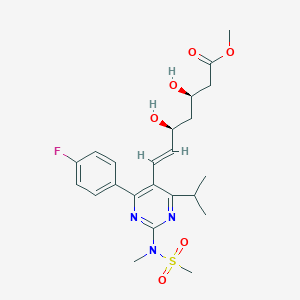

IUPAC Name |

methyl (E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30FN3O6S/c1-14(2)21-19(11-10-17(28)12-18(29)13-20(30)33-4)22(15-6-8-16(24)9-7-15)26-23(25-21)27(3)34(5,31)32/h6-11,14,17-18,28-29H,12-13H2,1-5H3/b11-10+/t17-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUTPUCLJAVPJRS-NDZBKKTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)OC)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=NC(=NC(=C1/C=C/[C@H](C[C@H](CC(=O)OC)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30FN3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90163597 | |

| Record name | Rosuvastatin methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90163597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

495.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147118-40-9 | |

| Record name | 6-Heptenoic acid, 7-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3,5-dihydroxy-, methyl ester, (3R,5S,6E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147118-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rosuvastatin methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147118409 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rosuvastatin methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90163597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl (3R,5S,6E)-7-{4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidin-5-yl}-3,5-dihydroxyhept-6-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.659 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ROSUVASTATIN METHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2E76572CUD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.